(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound is classified as a pyrazole derivative, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. Its systematic name indicates the presence of a pyrazole ring, an oxane (tetrahydrofuran) moiety, and an amine functional group, making it a candidate for further pharmacological studies.
The compound is cataloged under the CAS number 2044705-53-3. It belongs to the broader class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Pyrazole derivatives like this one are often explored for their therapeutic potential in various diseases due to their ability to interact with biological targets effectively .
The synthesis of (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride involves several key steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular formula for (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride is , with a molecular weight of 254.15 g/mol. The structure features:
The stereochemistry at positions 2 and 3 indicates that this compound has specific spatial arrangements that could influence its pharmacological properties .
The reactivity of (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride can be explored through various chemical reactions:
These reactions are crucial for modifying the compound to enhance its efficacy or alter its pharmacokinetic properties .
The mechanism of action for (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride likely involves interaction with specific biological targets such as enzymes or receptors implicated in disease processes. The pyrazole moiety is known to exhibit activity against various enzymes involved in inflammation and cancer pathways.
Key points regarding its mechanism include:
Understanding these interactions at a molecular level can provide insights into its therapeutic potential .
The physical properties of (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride include:
Chemical properties include its reactivity towards electrophiles due to the nucleophilic nature of the amine group and potential stability under various conditions due to its heterocyclic structure .
The potential applications of (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride span several fields:
The construction of the pyrazolyl-oxane hybrid scaffold in (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine dihydrochloride involves convergent strategies that link functionalized pyrazole precursors with oxane (tetrahydropyran) intermediates. Key approaches include:
Table 1: Comparative Analysis of Synthetic Routes
Method | Key Reagent | Yield (%) | Regioselectivity |
---|---|---|---|
Nucleophilic Cyclization | Epoxide/acid catalyst | 55-65 | Moderate |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 75-82 | High |
Reductive Amination | NaBH₃CN, NH₄OAc | >85 | Low (requires resolution) |
The (2S,3R) stereochemistry is established through three primary strategies:
Stereochemical integrity is confirmed through X-ray crystallography of intermediate salts, revealing chair-configured oxane rings with equatorial pyrazole and axial amine substituents in the (2S,3R) configuration [4] [9].
Salt formation is critical for stability and crystallinity enhancement:
Table 2: Crystallization Conditions and Outcomes
Condition | Parameter Range | Outcome |
---|---|---|
Solvent System | EtOH/acetone (3:1 to 4:1) | High-yield Form I crystals |
HCl Equivalents | 2.05-2.10 | Prevents mono-HCl contamination |
Cooling Rate | 0.5°C/min | Avoids oiling-out |
Antisolvent | Diethyl ether | Improves flow properties |
Protecting group strategy profoundly impacts efficiency:
The oxane ring formation exhibits unique stereoelectronic constraints:
These mechanistic principles enable rational optimization of synthetic routes toward this structurally complex pharmaceutical intermediate.
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: